3-Tropanylindole-3-carboxylate methiodide
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Overview
Description
3-Tropanylindole-3-carboxylate methiodide is a chemical compound known for its role as an antagonist of the 5-hydroxytryptamine 3 receptor. This compound has been studied for its antiemetic effects and its ability to modulate pacemaker activities in the mouse small intestine cells. It also regulates aggressive behavior induced by cocaine in hamsters .
Preparation Methods
The synthesis of 3-Tropanylindole-3-carboxylate methiodide involves several steps. The primary synthetic route includes the reaction of tropane with indole-3-carboxylic acid, followed by methylation using methyl iodide. The reaction conditions typically involve the use of solvents like ethanol or water, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
3-Tropanylindole-3-carboxylate methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methiodide group is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-Tropanylindole-3-carboxylate methiodide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: The compound is utilized to study cell signaling pathways in mouse interstitial cells of Cajal.
Medicine: Its antiemetic properties make it a candidate for research in treatments for nausea and vomiting.
Mechanism of Action
The mechanism of action of 3-Tropanylindole-3-carboxylate methiodide involves its antagonistic effects on the 5-hydroxytryptamine 3 receptor. By binding to this receptor, the compound inhibits the receptor’s activity, leading to a reduction in the associated cellular responses. This modulation of receptor activity is responsible for its antiemetic effects and its ability to regulate pacemaker activities in the mouse small intestine cells .
Comparison with Similar Compounds
3-Tropanylindole-3-carboxylate methiodide can be compared with other 5-hydroxytryptamine 3 receptor antagonists, such as ondansetron and granisetron. While all these compounds share a common mechanism of action, this compound is unique in its specific chemical structure and its additional effects on aggressive behavior induced by cocaine in hamsters .
Similar compounds include:
Ondansetron: A well-known antiemetic used in clinical settings.
Granisetron: Another antiemetic with similar applications.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life.
Each of these compounds has unique properties that make them suitable for different applications, but this compound stands out due to its specific research applications and effects .
Properties
Molecular Formula |
C18H23IN2O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;iodide |
InChI |
InChI=1S/C18H22N2O2.HI/c1-20(2)12-7-8-13(20)10-14(9-12)22-18(21)16-11-19-17-6-4-3-5-15(16)17;/h3-6,11-14H,7-10H2,1-2H3;1H |
InChI Key |
FAVUCMGCKDICCE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)C.[I-] |
Origin of Product |
United States |
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